Product packaging for 3-Bromo-5-ethoxy-2(5H)-furanone(Cat. No.:)

3-Bromo-5-ethoxy-2(5H)-furanone

Cat. No.: B1642627
M. Wt: 207.02 g/mol
InChI Key: XNYLDQSINPDYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-ethoxy-2(5H)-furanone is a synthetically versatile compound based on the privileged 2(5H)-furanone pharmacophore, recognized for its broad spectrum of therapeutic potential . This molecule is engineered for researchers exploring new chemical entities in medicinal chemistry. The core 2(5H)-furanone structure is a known precursor to compounds with documented anti-inflammatory, anticancer, and antimicrobial activities . The strategic incorporation of a bromine atom at the 3-position and an ethoxy group at the 5-position defines its reactivity and application value. The labile bromine substituent serves as a reactive handle for cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . Concurrently, the 5-ethoxy group, which can be readily introduced from precursors like mucochloric acid, modulates the compound's electronic properties and stability, and can itself be a site for further functionalization or influence the compound's behavior in biological systems . This specific substitution pattern makes this compound a highly valuable intermediate for the synthesis of novel small-molecule libraries, the investigation of structure-activity relationships (SAR), and the development of potential inhibitors for various biological targets. Researchers can leverage this compound as a key scaffold in the pursuit of new therapeutic agents with improved efficacy and safety profiles. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO3 B1642627 3-Bromo-5-ethoxy-2(5H)-furanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

4-bromo-2-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H7BrO3/c1-2-9-5-3-4(7)6(8)10-5/h3,5H,2H2,1H3

InChI Key

XNYLDQSINPDYOW-UHFFFAOYSA-N

SMILES

CCOC1C=C(C(=O)O1)Br

Canonical SMILES

CCOC1C=C(C(=O)O1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Ethoxy 2 5h Furanone

Retrosynthetic Analysis of the 3-Bromo-5-ethoxy-2(5H)-furanone Core Structure

A logical retrosynthetic analysis of this compound suggests key disconnections to simplify the target molecule into readily available starting materials. The primary disconnection is the C5-O ether bond, leading back to a 5-hydroxy-2(5H)-furanone intermediate and ethanol (B145695). This hemiacetal-like hydroxyl group is a common feature in furanone chemistry, often derived from the cyclization of an open-chain precursor.

A second key disconnection targets the C3-Br bond, which points to a halogenation step on a pre-existing 5-ethoxy-2(5H)-furanone ring. Alternatively, the bromine atom could be introduced at an earlier stage.

This leads to two plausible forward synthetic pathways:

Pathway A : Construction of the 2(5H)-furanone ring, followed by etherification at the C-5 position, and finally, selective bromination at the C-3 position.

Pathway B : Synthesis of a brominated precursor, such as mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), followed by etherification at the C-5 position and subsequent selective dehydrobromination or other modifications to achieve the final product.

Starting materials for these pathways often include furfural (B47365) or mucohalic acids like mucobromic acid. nih.govunipi.it

Synthesis Strategies for 2(5H)-Furanone Ring Systems

The 2(5H)-furanone ring is a fundamental heterocyclic motif, and various methods for its construction have been developed. A prevalent strategy involves the oxidation of furfural. orgsyn.orgchemrxiv.org For instance, oxidation with hydrogen peroxide in the presence of a suitable catalyst can yield 5-hydroxy-2(5H)-furanone. chemrxiv.org Another approach utilizes performic acid for the oxidation of furfural, which initially forms 2(3H)-furanone that can be isomerized to the more stable 2(5H)-furanone. orgsyn.org

These foundational methods provide access to key intermediates that can be further functionalized to introduce the required substituents for the target molecule.

The introduction of a bromine atom at the C-3 position is a critical step. This is typically achieved through the halogenation of a suitable furanone precursor. mt.comwikipedia.org One common method involves the addition of elemental bromine (Br₂) across the double bond of a 2(5H)-furanone, followed by an elimination reaction. unipi.it Another widely used reagent is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide, which can selectively brominate the furanone ring. unipi.it

For example, the synthesis of 3-bromo-2(5H)-furanone has been accomplished by adding bromine in diethyl ether, which results in a dibrominated intermediate. unipi.it Subsequent treatment with a base mediates the elimination of hydrobromic acid to yield the desired product. unipi.it The choice of solvent and reaction conditions is crucial to control the selectivity and yield of the bromination process. unipi.itwikipedia.org

Table 1: Halogenation Methods for Furanone Intermediates
Furanone PrecursorReagentConditionsProductYieldReference
4-methoxy-2(5H)-furanoneN-Bromosuccinimide (NBS), Benzoyl peroxide (cat.)CCl₄, reflux3-bromo-4-methoxy-2(5H)-furanone45% unipi.it
2(5H)-furanoneBromine (Br₂)Et₂O, refluxDibromo-adduct intermediate- unipi.it
3,4-dichloro-5-hydroxy-2(5H)-furanoneGaseous HBrGlacial acetic acid5-bromo-3,4-dichloro-2(5H)-furanone42% nih.gov

Dehydrobromination is an essential elimination reaction used to create the α,β-unsaturated system characteristic of the 2(5H)-furanone ring, particularly after a bromination step. fiveable.me This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, typically facilitated by a base. fiveable.meyoutube.com

Introduction of the Ethoxy Moiety at C-5 Position

The C-5 position of the furanone ring, being part of a hemiacetal or acetal (B89532) structure, is a key site for introducing the ethoxy group.

The most direct method for introducing the ethoxy group is through the etherification of a 5-hydroxy-2(5H)-furanone intermediate. These precursors, such as mucochloric or mucobromic acid, are readily available. nih.gov The hydroxyl group at C-5 is reactive and can be converted to an ether under acidic conditions. nih.govnih.gov

The reaction typically involves treating the 5-hydroxy-2(5H)-furanone with ethanol in the presence of an acid catalyst. nih.gov This process leads to the formation of the corresponding 5-ethoxy derivative. For instance, 3,4-dihalo-2(5H)-furanones have been synthesized from mucohalic acids through acid-catalyzed reactions with alcohols like l-menthol (B7771125) and l-borneol, demonstrating the feasibility of this etherification. nih.gov Similarly, the synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been reported, indicating that the C-5 etherification is a viable strategy in the presence of a C-3 bromine substituent. unipi.it

Table 2: C-5 Etherification of Furanone Precursors
Furanone PrecursorAlcoholConditionsProduct TypeReference
Mucochloric Acidl-mentholAcid-catalyzed5-menthyloxy-3,4-dichloro-2(5H)-furanone nih.gov
Mucobromic Acidl-borneolAcid-catalyzed5-bornyloxy-3,4-dibromo-2(5H)-furanone nih.gov
Furfural (via oxidation)Methanol-5-methoxy-2(5H)-furanone unipi.it

The introduction of an alkoxy group at the C-5 position of the 2(5H)-furanone ring creates a new chiral center. Consequently, if the starting alcohol is chiral, or if the furanone precursor itself contains chiral elements, the reaction can lead to the formation of diastereomers. nih.gov

For example, the reaction of mucohalic acids with chiral alcohols like l-menthol or l-borneol yields a mixture of diastereomers that differ in the configuration at the C-5 carbon of the lactone ring. nih.gov These diastereomers can sometimes be separated by techniques such as recrystallization. nih.gov The stereoselectivity of the addition can be influenced by steric hindrance, with the incoming alcohol preferentially attacking from the less hindered face of the furanone ring. rug.nl This stereochemical outcome is a critical consideration in the synthesis of optically active furanone derivatives. nih.govrug.nl

Regioselective Bromination at the C-3 Position of the Furanone Ring

The regioselective bromination of the 2(5H)-furanone core is a critical step in the synthesis of this compound. The electronic nature of the α,β-unsaturated lactone system dictates the reactivity of the different positions on the ring. The C-3 position is susceptible to electrophilic attack, but competing reactions at other positions, such as C-5 or addition to the double bond, can occur. Therefore, careful selection of the synthetic route and brominating agent is paramount.

A common strategy for achieving C-3 bromination involves the use of a precursor that already contains the desired 5-ethoxy group and a leaving group at the C-4 position. This allows for a more controlled introduction of the bromine atom. For instance, a synthetic pathway can be envisioned starting from mucobromic acid, which is a 3,4-dibromo-5-hydroxy-2(5H)-furanone. unipi.itmdpi.comnih.gov

One established method involves the synthesis of a 5-alkoxy-3,4-dibromo-2(5H)-furanone intermediate. The hydroxyl group of mucobromic acid can be etherified to an ethoxy group. mdpi.comnih.gov Subsequently, selective reduction or a tandem Michael addition-elimination reaction can be employed to replace the C-4 bromine atom with a hydrogen or another group, leaving the bromine atom at the C-3 position. unipi.it

Another approach involves the direct bromination of a 5-ethoxy-2(5H)-furanone precursor. However, this method can lead to a mixture of products. For example, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator yielded a mixture containing 3-bromo-4-methoxy-2(5H)-furanone as the main product, alongside 5-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it This highlights the challenge of controlling the regioselectivity in direct bromination.

A multi-step synthesis starting from furfural has been reported for the analogous 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This protocol involves the conversion of furfural to a 5-methoxy-2(5H)-furanone intermediate, followed by bromine addition and subsequent dehydrobromination to yield the desired 3-bromo product. unipi.it A similar strategy could likely be adapted for the synthesis of the 5-ethoxy analog.

Directed bromination techniques aim to enhance the regioselectivity of the bromination reaction by introducing a directing group that positions the brominating agent at the desired C-3 position. While specific examples for this compound are not extensively documented in the provided literature, general principles of directed synthesis can be applied.

One such technique involves the use of a precursor with a pre-installed activating or directing group. For instance, the synthesis of chiral 5-alkoxy-3-bromo-2(5H)-furanones has been achieved through a tandem Michael addition-elimination reaction on a 5-alkoxy-3,4-dibromo-2(5H)-furanone precursor. unipi.it In this case, the C-4 bromine atom acts as a leaving group, and the reaction with a nucleophile effectively directs the final bromine to the C-3 position.

Another potential strategy could involve the use of a removable directing group attached to the furanone ring that facilitates bromination at the adjacent C-3 position. Although not explicitly described for this compound, such approaches are common in organic synthesis to control regioselectivity.

The synthesis of 3-bromo-5-methyl-2(5H)-furanone has been accomplished by the addition of bromine to 5-methyl-2(5H)-furanone followed by dehydrobromination. unipi.it This suggests that the substituent at the C-5 position can influence the outcome of the bromination. For a 5-ethoxy substituent, the electron-donating nature of the ethoxy group would likely influence the electron density of the furanone ring and thus the regioselectivity of the bromination.

Controlling the substitution pattern in unsaturated lactones like 2(5H)-furanones is a significant challenge in synthetic organic chemistry due to the presence of multiple reactive sites. The outcome of a substitution reaction is influenced by a variety of factors, including the electronic and steric properties of the substituents already present on the ring, the nature of the reagent, and the reaction conditions.

As observed in the bromination of 4-methoxy-2(5H)-furanone, a single reaction can yield multiple products with different substitution patterns. unipi.it To achieve a specific substitution pattern, a multi-step synthetic sequence is often necessary. This allows for the stepwise introduction of functional groups in a controlled manner.

For the synthesis of this compound, a key strategy for controlling the substitution pattern is to start with a precursor that already has the desired regiochemistry or can be selectively functionalized. The use of 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) as starting materials is a prime example of this approach. mdpi.comnih.gov These compounds provide a scaffold where the halogen atoms can be selectively replaced. For instance, nucleophilic substitution at the C-4 position of a 5-alkoxy-3,4-dibromo-2(5H)-furanone is a common method to introduce various substituents while retaining the bromine at C-3. unipi.itnih.gov

The choice of the brominating agent and reaction conditions also plays a crucial role. While elemental bromine can be used, it may lack selectivity. N-Bromosuccinimide (NBS) is often employed as a source of bromine radicals or electrophilic bromine, and its reactivity can be modulated by the use of initiators (e.g., AIBN, benzoyl peroxide) or by changing the solvent. unipi.it

Ultimately, achieving a specific substitution pattern on the furanone ring often requires a careful combination of a well-designed synthetic route, the use of protecting or directing groups, and the precise control of reaction conditions.

Chemical Reactivity and Transformations of 3 Bromo 5 Ethoxy 2 5h Furanone

Reactivity of the Bromine Atom at C-3

The bromine atom at the vinylic C-3 position is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which activates it towards both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution at a vinylic carbon is generally challenging, the electronics of the 3-bromo-2(5H)-furanone system allow for such reactions to occur, often through a tandem Michael addition-elimination mechanism. In related 3,4-dihalogenated 2(5H)-furanones, nucleophiles can attack the C-4 position, leading to the displacement of the halogen at that position. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with thiols in the presence of a base proceeds regioselectively to yield 4-thiosubstituted products. nih.gov Similarly, reactions with amines can also lead to substitution at the C-4 position.

While direct substitution at C-3 is less common, the reactivity of the halogen at this position can be exploited. For example, in the reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with mercaptoacetic acid, depending on the reaction conditions, substitution products at C-3, C-4, or C-5 can be obtained. mdpi.com This suggests that with careful selection of the nucleophile and reaction conditions, selective substitution at the C-3 position of 3-bromo-5-ethoxy-2(5H)-furanone could be achievable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at C-3 of the furanone ring serves as an excellent electrophilic partner in these transformations. nobelprize.org

Suzuki Coupling:

The Suzuki coupling reaction, which involves the coupling of an organoboron reagent with an organohalide, has been successfully applied to brominated furanones. Although specific examples for this compound are not extensively documented in the reviewed literature, the reactivity of analogous systems provides strong evidence for its feasibility. For instance, 3-bromo-2-pyrone, a structurally similar α,β-unsaturated lactone, is a valuable precursor for the synthesis of various 3-substituted 2-pyrones via Suzuki coupling. orgsyn.org The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nobelprize.org

Sonogashira Coupling:

The Sonogashira coupling, which couples a terminal alkyne with an organohalide, is another important transformation for functionalizing the C-3 position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org The Sonogashira reaction has been used to synthesize various alkyne-substituted furanones, which are of interest for their potential biological activities. The reaction of terminal alkynes with 3-halogenated 2(5H)-furanones provides access to 3-alkynyl-2(5H)-furanones. The general utility of this reaction suggests that this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of a variety of alkyne moieties at the C-3 position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Brominated Lactones

EntrySubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
13-Bromo-2-pyroneArylboronic acidPd(PPh₃)₄, Base3-Aryl-2-pyrone- orgsyn.org
23,4-Dibromo-5-O-TBDMS-2(5H)-furanone2-(Penten-1-yl)benzo[d] mdpi.comunipi.itnih.govdioxaborolePd catalyst, KOAcC4-Alkylated product72 mdpi.com

Note: Specific yield data for the Suzuki coupling of 3-bromo-2-pyrone was not provided in the reference.

Reactivity of the Ethoxy Group at C-5

The ethoxy group at the C-5 position is situated on an acetal-like carbon and is susceptible to cleavage and substitution under various conditions.

Hydrolysis and Trans-etherification Reactions

The C-5 ethoxy group can undergo hydrolysis in the presence of acid to yield the corresponding 5-hydroxy-2(5H)-furanone. researchgate.net This transformation is often reversible. Furthermore, in the presence of other alcohols and an acid catalyst, trans-etherification can occur, leading to the exchange of the ethoxy group for a different alkoxy group. This provides a route to a variety of 5-alkoxy-2(5H)-furanone derivatives. researchgate.net

Ether Cleavage and Exchange Reactions

The C-O bond of the ethoxy group can be cleaved under more forcing conditions. In related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group can be halogenated using reagents like thionyl chloride or phosphorus tribromide. nih.gov While this is not a direct reaction of the ethoxy group, it highlights the reactivity of the C-5 position. The ethoxy group itself can be displaced by other nucleophiles, although this is less common than reactions at the C-3 or C-4 positions in dihalogenated analogs. For instance, the reaction of 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone with secondary amines leads to the formation of 5-amino derivatives.

Reactivity of the Unsaturated Lactone Ring

The α,β-unsaturated lactone ring in this compound is an electrophilic system that can undergo a variety of reactions. The double bond is activated by the electron-withdrawing carbonyl group, making it susceptible to nucleophilic attack (Michael addition) and cycloaddition reactions.

The presence of the bromine atom at C-3 and the ethoxy group at C-5 modulates the reactivity of the lactone ring. The bromine atom further enhances the electrophilicity of the double bond. Nucleophilic attack can potentially occur at the C-4 position, as seen in the reactions of 3,4-dihalogenated furanones.

The lactone ring itself can undergo ring-opening reactions under certain conditions. For example, treatment with strong base can lead to hydrolysis of the lactone ester bond. In some cases, the furanone ring can participate in cycloaddition reactions, acting as a dienophile or as part of a diene system, depending on the reaction partner and conditions. For example, 3-bromo-2-pyrone is known to undergo Diels-Alder cycloadditions. orgsyn.org The reactivity of the unsaturated lactone core makes this compound a precursor for the synthesis of more complex heterocyclic and carbocyclic structures.

Conjugate Addition Reactions (e.g., Michael Additions)

The α,β-unsaturated carbonyl system within the furanone ring makes it a prime candidate for conjugate addition reactions, famously known as Michael additions. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated system. For this compound, the C4 position would be the site of nucleophilic attack. The general mechanism involves the addition of a soft nucleophile, such as an enolate, a cuprate, or a thiol, to the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The initial addition product would be an enolate, which is subsequently protonated to yield the final 4-substituted product.

While specific examples for this compound are not documented, the general pattern of a Michael reaction involves an enolate adding to the beta-carbon of an electrophilic alkene, such as an alpha, beta-unsaturated ketone. masterorganicchemistry.com This results in a new carbon-carbon single bond and the breaking of a carbon-carbon pi bond, forming a new enolate that is then protonated. masterorganicchemistry.com

Ring-Opening and Recyclization Pathways

The lactone ring of 2(5H)-furanones can be susceptible to ring-opening under various conditions, particularly with strong nucleophiles or under harsh acidic or basic environments. For instance, 5-hydroxy-2(5H)-furanone is known to exist in equilibrium with its ring-opened isomer, cis-β-formylacrylic acid. wikipedia.org In the case of this compound, treatment with a strong base could potentially lead to the hydrolysis of the ester linkage, opening the ring to form a corresponding γ-keto-α-bromo-carboxylic acid derivative.

Subsequent reaction conditions could then dictate whether the ring remains open or undergoes recyclization. For example, acidification of the opened-ring product could favor re-lactonization. The presence of the bromine and ethoxy groups would likely influence the stability of the ring and the intermediates formed during these processes.

Oxidation and Reduction Transformations

The furanone ring system can undergo both oxidation and reduction, although the specific outcomes for this compound are not detailed in the available literature. Generally, the double bond in the furanone ring could be a target for oxidation, potentially leading to epoxidation or cleavage of the ring. The lactone functionality is relatively stable to oxidation but can be reduced.

Reduction of the α,β-unsaturated system can occur at the carbonyl group or the double bond. For example, reduction with a hydride reagent like sodium borohydride (B1222165) could potentially reduce the carbonyl to a hydroxyl group. Catalytic hydrogenation, on the other hand, might selectively reduce the carbon-carbon double bond, yielding a saturated lactone. The bromine atom could also be susceptible to reduction, depending on the chosen reagent and reaction conditions.

Specific Reactions Involving Brominated Furanones

The presence of the bromine atom on the furanone ring imparts specific reactivity to the molecule.

Methylthiolation Reactions

Thiolation reactions on halogenated furanones are known to occur, typically proceeding via a nucleophilic substitution pathway. For 5-alkoxy-3,4-dihalo-2(5H)-furanones, thiolation with arylthiols in the presence of a base proceeds in a highly regioselective manner to give 4-thiosubstituted products. nih.gov While this suggests that the C4 position is more reactive in that specific system, the reactivity pattern for this compound with a methylthiolating agent would need to be experimentally determined. It is plausible that a nucleophilic attack by a methylthiolate anion could target the C4 position in a conjugate addition fashion, or potentially displace the bromine at C3, although the latter is generally less favored for vinylic halides.

Spectroscopic Characterization Methodologies for 3 Bromo 5 Ethoxy 2 5h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Bromo-5-ethoxy-2(5H)-furanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their interconnections.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

The spectrum is expected to show a singlet for the vinyl proton on the furanone ring. The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing direct evidence of their adjacency.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicity
Vinyl-H6.2 - 6.8Singlet (s)
O-CH2-CH33.5 - 3.7Quartet (q)
O-CH2-CH31.2 - 1.4Triplet (t)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Key expected resonances include the signal for the carbonyl carbon of the lactone ring, which is typically found in the downfield region of the spectrum. The brominated carbon and the carbon bearing the ethoxy group also have characteristic chemical shifts influenced by the electronegativity of the attached atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ) ppm
C=O (lactone)170 - 175
C-Br90 - 100
C-O (ethoxy)Not specified
O-C H2-CH3Not specified
O-CH2-C H3Not specified

Note: The exact chemical shifts can vary depending on the solvent and concentration. For other furanone derivatives, more detailed assignments have been made, which can serve as a reference. For instance, in complex furanone structures, the application of specific pulse sequences and comparison with databases are often employed for unambiguous assignments nih.gov.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. For a molecule like this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other. In this case, a cross-peak between the methylene and methyl protons of the ethoxy group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by connecting different fragments. For example, correlations would be expected between the vinyl proton and the carbonyl carbon, as well as between the ethoxy protons and the C-5 carbon of the furanone ring.

The application of these 2D NMR techniques is essential for the complete and unambiguous structural elucidation of complex organic molecules, including various furanone derivatives nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) savemyexams.com. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for furanones involve the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O), as well as cleavage of the substituent groups imreblank.ch. The fragmentation of brominated organic compounds often involves the loss of the bromine atom or hydrogen bromide nih.gov.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺206/208Molecular ion (containing ⁷⁹Br/⁸¹Br)
[M-C₂H₅O]⁺161/163Loss of the ethoxy group
[M-Br]⁺127Loss of the bromine atom

Note: The relative intensities of the fragment ions can provide further insight into the stability of the resulting ions and the fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the five-membered lactone ring. The presence of the carbon-carbon double bond and the carbon-oxygen single bonds of the ether linkage will also give rise to characteristic absorption bands.

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Absorption Frequency (cm⁻¹)
C=O (lactone)~1750
C=C (alkene)~1650
C-O-C (ether)~1200

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. The IR spectra of various furanone derivatives have been extensively studied, providing a solid basis for the interpretation of the spectrum of this specific compound udayton.edunist.gov.

Advanced Chiroptical Spectroscopy for Absolute Configuration

For chiral molecules, advanced chiroptical spectroscopy techniques such as Circular Dichroism (CD) are essential for determining the absolute configuration of the stereocenters. While this compound itself is not chiral, the introduction of a chiral center, for instance, through substitution at the C5 position with a chiral group, would necessitate the use of chiroptical methods for complete stereochemical assignment.

In such cases, the CD spectrum, which measures the differential absorption of left and right circularly polarized light, would provide information about the spatial arrangement of the atoms around the chiral center. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often with the aid of computational methods such as time-dependent density functional theory (TD-DFT) calculations. Studies on chiral 4-pyrrolidinyl substituted 2(5H)-furanones have demonstrated that the chiroptical properties are highly sensitive to the stereochemistry and conformation of the molecule nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 2(5H)-furanone core contains a chromophore that absorbs in the UV region. For instance, a study on the reaction of a brominated furanone with the LuxS enzyme showed an absorbance maximum at 280 nm for the furanone, which shifted upon covalent modification of the enzyme. nih.gov Another investigation on 2-(bromoacetyl)benzo(b)furan reported a UV-visible spectrum recorded in the 300-600 nm range. nih.gov

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be a valuable tool. While furanone derivatives are not always strongly fluorescent, certain structural modifications can induce fluorescence. For example, fluorescence microscopic imaging of 2-(bromoacetyl)benzo(b)furan indicated its potential as a light source in the yellow region upon suitable excitation. nih.gov The study of β-(hydroxyaryl)-butenolides, which are structurally related to furanones, showed emission bands between 385–422 nm. researchgate.net

For this compound, the UV-Vis spectrum is expected to show an absorption band corresponding to the π→π* transition of the α,β-unsaturated carbonyl system. The exact wavelength of maximum absorption (λmax) would be influenced by the bromo and ethoxy substituents. Fluorescence studies would reveal whether this particular substitution pattern leads to any significant emission properties.

Spectroscopic Technique Typical Application for Furanones Expected Information for this compound
Vibrational Circular Dichroism (VCD) Determination of absolute configurationConfirmation of the stereochemistry at the C5 position.
Electronic Circular Dichroism (ECD) Correlation of Cotton effects to stereochemistryInformation on the chirality of the molecule through the α,β-unsaturated lactone chromophore.
UV-Vis Spectroscopy Identification of electronic transitionsAbsorption maximum (λmax) related to the π→π* transition of the conjugated system.
Fluorescence Spectroscopy Investigation of emission propertiesDetermination of any fluorescent characteristics of the compound.

Computational and Theoretical Studies on 3 Bromo 5 Ethoxy 2 5h Furanone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For furanone derivatives, these studies often employ methods like Density Functional Theory (DFT) to elucidate electronic characteristics and reaction mechanisms.

The electronic structure of 3-Bromo-5-ethoxy-2(5H)-furanone is defined by its furanone ring, an α,β-unsaturated lactone system, and its substituents: a bromine atom at position C3 and an ethoxy group at C5. The bromine atom, being electronegative, acts as an electron-withdrawing group, which, in conjunction with the carbonyl group at C2, significantly influences the molecule's electrophilicity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

LUMO: The LUMO is expected to be localized over the α,β-unsaturated system, particularly the C3-C4 double bond and the carbonyl group. This indicates that the molecule is susceptible to nucleophilic attack at these positions.

HOMO: The HOMO would likely have significant contributions from the oxygen atoms of the furanone ring and the ethoxy group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. Studies on related halogenated hydrocarbons and alcohols have successfully used the energy differences of FMOs to derive relationships between chemical structure and genotoxicity. nih.gov For this compound, a relatively small HOMO-LUMO gap would suggest higher reactivity.

Electrophilicity: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Given the electron-withdrawing nature of the bromine atom and the conjugated system, this compound is predicted to be a strong electrophile. This property is central to the proposed mechanism of action for many bioactive furanones, which often act as Michael acceptors, reacting with nucleophilic residues (like cysteine) in enzymes or proteins. ucc.ie

Theoretical modeling can map out the energetic landscape of chemical reactions involving this compound. This includes identifying stable intermediates and calculating the activation energies of transition states.

Nucleophilic Substitution/Addition: The high reactivity of the 2(5H)-furanone skeleton makes it susceptible to various nucleophiles. nih.gov Reaction pathway modeling could explore the substitution of the bromine atom at C3 or addition reactions across the C3-C4 double bond. Such calculations on a related methyltransferase, Fur6, determined an activation energy of 8.6 kcal/mol for a methylation reaction, which aligns with experimental observations at room temperature. u-tokyo.ac.jp

Ring-Chain Tautomerism: Some furanones, particularly 5-hydroxy derivatives, can exist in equilibrium with an open-chain form. nih.gov While the 5-ethoxy group likely stabilizes the cyclic form of the title compound, computational studies could quantify the energy barrier for this transformation under various conditions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Brominated furanones are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.govmdpi.com The primary targets of this inhibition are often LuxR-type transcriptional regulator proteins. mdpi.com

Ligand-Receptor Interactions: Molecular docking simulations would place this compound into the binding site of a target receptor, such as LasR or RhlR from Pseudomonas aeruginosa. nih.govnih.gov The simulations predict the specific interactions that stabilize the complex. Based on studies of similar furanones, key interactions could include:

Hydrogen Bonding: With residues like Tyrosine, Serine, or Aspartic acid in the receptor's binding pocket. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity.

Hydrophobic Interactions: The ethoxy group and parts of the furanone ring could form hydrophobic contacts with nonpolar amino acid residues. nih.gov

Binding Affinity: Docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the affinity of the ligand for the receptor. Lower binding energies suggest stronger, more favorable interactions. Studies on other furanones targeting the LasR receptor of P. aeruginosa have reported binding energies ranging from -4.8 to -9.5 kcal/mol. nih.govresearchgate.net A structural isomer of a related furanone showed a higher theoretical affinity (binding energy of -6.85 kcal/mol) for the LasR receptor, which was attributed to the formation of new interactions with key residues like Tyr 56 and Asp 73. nih.gov

Table 1: Illustrative Molecular Docking Results for Furanone Derivatives Against Bacterial Quorum Sensing Receptors
CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Furanone Analogue ALasR (P. aeruginosa)-9.5Trp60, Tyr56, Ser129
Furanone Analogue BLasR (P. aeruginosa)-8.0Tyr64, Asp73
Furanone Analogue CPqsR (P. aeruginosa)-8.8Tyr258, Gln194
This compoundLasR (P. aeruginosa)(Hypothetical)(Hypothetical)

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For this compound, the furanone ring itself is relatively planar. nih.gov The main source of flexibility comes from the rotation around the C-O and C-C bonds of the ethoxy group at the C5 position.

Molecular dynamics (MD) simulations can be used to explore this flexibility over time, showing how the molecule might change its shape upon binding to a receptor. Understanding the preferred conformations and the energy barriers between them is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest-energy state in solution.

Structure-Reactivity Relationship (SRR) Elucidation from Theoretical Models

By combining quantum chemical calculations and molecular modeling, a theoretical structure-reactivity relationship (SRR) can be established. This links the molecule's structural features to its predicted activity.

For halogenated furanones, theoretical models have demonstrated that:

The Halogen is Critical: The presence and position of a halogen atom, typically bromine, is often necessary for high biological activity. ucc.ie It enhances the electrophilicity of the molecule, making it a more potent Michael acceptor, and can participate in halogen bonding to increase binding affinity. ucc.ie

Substituents Modulate Activity: The nature of other substituents, like the ethoxy group in the title compound, fine-tunes the molecule's properties. The ethoxy group may influence solubility, steric fit within a binding pocket, and the electronic nature of the furanone ring.

Electrophilicity Correlates with Mechanism: Theoretical models support the hypothesis that many furanones function by reacting covalently with their target proteins. nih.gov The calculated electrophilicity and the localization of the LUMO can pinpoint the likely sites of reaction, such as the C4 position, leading to the inactivation of enzymes like LuxS. nih.gov

In essence, theoretical models for this compound would likely predict it to be a reactive, electrophilic molecule with the potential to act as an inhibitor of bacterial proteins through a combination of specific non-covalent interactions and potential covalent modification.

Photophysical Property Predictions and Experimental Correlation

A comprehensive review of scientific literature reveals a notable absence of specific experimental studies on the photophysical properties of this compound. Consequently, a direct correlation between predicted and experimental data for this particular compound cannot be established at this time. However, computational studies on the parent 2(5H)-furanone ring system and its derivatives provide a theoretical foundation for predicting the potential photophysical behavior of this compound.

Theoretical Predictions of Electronic Properties

Computational chemistry offers valuable insights into the electronic structure of molecules, which is fundamental to their photophysical properties. Studies on 2(5H)-furanone and its derivatives, such as 5-methyl and 5-phenyl substituted furanones, have utilized quantum chemical calculations to determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

For the parent 2(5H)-furanone, the HOMO is typically localized on the C=C double bond and the ring oxygen atom, while the LUMO is predominantly centered on the C=O carbonyl group and the C=C double bond, representing a π → π* transition. The introduction of substituents is known to modulate these electronic properties.

In the case of this compound, the following effects on the electronic structure can be predicted:

Ethoxy Group (at C5): The ethoxy group is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the furanone ring. This would be expected to raise the energy of the HOMO significantly, leading to a smaller HOMO-LUMO gap compared to the unsubstituted furanone. A smaller energy gap generally corresponds to a bathochromic (red) shift in the absorption spectrum.

The interplay of these substituents will determine the final electronic and, by extension, photophysical properties. It is anticipated that the strong electron-donating nature of the ethoxy group at the 5-position will have a more dominant effect on the HOMO-LUMO gap than the bromo group at the 3-position.

Predicted Photophysical Characteristics

Based on these theoretical considerations, the following photophysical properties for this compound can be hypothesized:

Absorption: The primary absorption band in the UV-visible spectrum is expected to correspond to a π → π* transition. Due to the predicted smaller HOMO-LUMO gap, this absorption is likely to be at a longer wavelength compared to the parent 2(5H)-furanone.

Emission: Upon excitation, the molecule may exhibit fluorescence from the lowest singlet excited state (S1). The wavelength of this emission would be Stokes-shifted to a lower energy (longer wavelength) relative to the absorption. The efficiency of fluorescence (quantum yield) is difficult to predict without more detailed calculations, as it competes with non-radiative decay pathways, including intersystem crossing to the triplet state. The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing, which might lead to a lower fluorescence quantum yield and the possibility of phosphorescence.

Data from Related Furanone Derivatives

While specific data for this compound is unavailable, computational studies on related furanone derivatives provide a useful comparison. The following table summarizes calculated electronic properties for 2(5H)-furanone and two of its derivatives.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2(5H)-Furanone-7.21-1.136.084.35
2(5-Methyl)-furanone-6.95-0.985.974.54
2(5-Phenyl)-furanone-6.54-1.784.764.62

Data adapted from computational studies on furanone derivatives.

This data illustrates how substituents at the 5-position influence the electronic properties. The electron-donating methyl group and the conjugating phenyl group both lead to a decrease in the HOMO-LUMO gap, which would correlate with a red-shift in their absorption spectra. It is reasonable to infer that the strongly electron-donating ethoxy group in this compound would induce a similar, if not more pronounced, effect.

Derivatives, Analogs, and Future Research Directions

Design and Synthesis of Novel 3-Bromo-5-ethoxy-2(5H)-furanone Analogs

The core structure of this compound offers multiple sites for chemical modification, providing a rich platform for the design and synthesis of novel analogs. Strategic alterations at key positions can modulate the compound's physicochemical properties, biological activity, and target specificity.

Modifications at C-3 (Bromine Replacement and Functionalization)

The bromine atom at the C-3 position is a critical feature of the this compound scaffold, but its replacement or functionalization presents a promising avenue for analog development. Research has shown that the halogen at C-3 does not significantly impact mutagenicity, suggesting that it can be substituted without introducing this undesirable property. nih.gov

One approach involves the nucleophilic substitution of the bromine atom with various functional groups. This can lead to the introduction of diverse substituents, such as amino, azido, or other heterocyclic moieties. For instance, the reaction of similar 3,4,5-trihalo-2(5H)-furanones with aziridine (B145994) has resulted in the substitution of halogens at the C-4 and C-5 positions, and similar chemistry could be explored for the C-3 position. mdpi.com The synthesis of 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone demonstrates the feasibility of introducing complex aromatic systems, which in this case, resulted in a compound with an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netnih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce aryl or vinyl groups at the C-3 position. These modifications would significantly expand the chemical diversity of the furanone library and could lead to the discovery of compounds with novel biological activities. The replacement of bromine with chlorine is also a possibility, as demonstrated in other aromatic systems using cuprous chloride. google.com

Variations of the Alkoxy Group at C-5

The ethoxy group at the C-5 position plays a significant role in the biological activity of this compound. Varying this alkoxy group is a key strategy for modulating the compound's properties. nih.govnih.gov The synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones from mucochloric or mucobromic acids has been shown to be a versatile method for introducing a range of alkoxy groups. researchgate.netnih.gov

The nature of the substituent at C-5 can have a profound effect on the compound's biological activity. For example, replacing the C-5 hydrogen with a hydroxyl group has been shown to significantly enhance mutagenicity in related furanone compounds. nih.gov Conversely, the introduction of bulky or chiral alkoxy groups, such as those derived from l-menthol (B7771125) and l-borneol, has been explored to create chiral 2(5H)-furanone sulfones with interesting biological activities. nih.gov The resulting diastereomers can be separated, and their absolute configurations determined, which is crucial for understanding structure-activity relationships. nih.gov The synthesis of these analogs often begins with the acid-catalyzed reaction of mucochloric or mucobromic acid with the desired alcohol. nih.gov

The following table summarizes some of the key findings related to modifications at the C-5 position:

Modification at C-5Starting MaterialKey FindingsReference
Introduction of various alkoxy groupsMucochloric or mucobromic acidAllows for a wide range of lipophilicity to be introduced. researchgate.net
Replacement of H with OHDihalo- and trihalo-4-methyl-2(5H)-furanonesSignificantly enhances mutagenicity. nih.gov
Introduction of chiral alkoxy groups (l-menthyloxy, l-bornyloxy)Mucochloric or mucobromic acidLeads to the formation of diastereomers with distinct biological activities. nih.gov

Structural Modifications of the Furanone Ring System

Altering the core furanone ring system is a more challenging but potentially rewarding strategy for developing novel analogs. This could involve the synthesis of bioisosteres, where the furanone ring is replaced by other five-membered heterocyclic rings, such as thiophenones or pyrrolones. Such modifications could lead to compounds with improved pharmacokinetic properties or different target specificities.

Another approach is the synthesis of bis-2(5H)-furanone derivatives, where two furanone rings are linked together. nih.gov For example, new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized and shown to exhibit significant inhibitory activity against C6 glioma cells. nih.gov These compounds were found to induce cell cycle arrest at the S-phase and interact with DNA, suggesting a potential mechanism of action. nih.gov

Exploration of Hybrid Molecules and Conjugates Incorporating the Furanone Scaffold

The 2(5H)-furanone scaffold is an attractive component for the design of hybrid molecules and conjugates. ccij-online.org This strategy involves combining the furanone moiety with other pharmacologically active molecules to create a single chemical entity with dual or synergistic activities. For instance, the furanone scaffold could be conjugated to known anticancer drugs, antimicrobial agents, or molecules that target specific cellular pathways.

The synthesis of such hybrids can be achieved by leveraging the reactive sites on the furanone ring. For example, the C-3 or C-4 positions can be functionalized with linkers that allow for conjugation to other molecules. The combination of a sulfonyl group with the unsaturated γ-lactone moiety is one such approach that has been shown to increase or diversify biological activity. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

While much of the research on this compound and its analogs has focused on their antimicrobial and anticancer activities, there is a significant opportunity to identify novel biological targets and therapeutic applications. The diverse biological activities exhibited by furanone derivatives, including anti-inflammatory, antiviral, and anticonvulsant properties, suggest that these compounds may interact with a wide range of cellular targets. nih.govresearchgate.net

Theoretical studies have suggested that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. ccij-online.org Molecular docking studies have shown that certain furanone derivatives have a lower inhibition constant for the Eag-1 protein compared to known inhibitors, making them promising candidates for cancer therapy. ccij-online.org Further research is needed to validate these theoretical findings and to identify other potential targets.

Development of High-Throughput Screening Assays for Furanone Derivatives

To accelerate the discovery of new furanone derivatives with improved therapeutic potential, the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or cellular phenotypes. sigmaaldrich.compharmaron.com

These assays can be designed to measure a variety of endpoints, including enzyme activity, receptor binding, gene expression, and cell viability. pharmaron.com For furanone derivatives, HTS assays could be developed to screen for inhibitors of specific bacterial or cancer cell lines, or to identify compounds that modulate the activity of novel biological targets. The use of automated liquid handling systems, plate readers, and sophisticated data analysis software can significantly increase the efficiency of the screening process. sigmaaldrich.compharmaron.com The development of such assays will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the established synthetic routes for 3-bromo-5-ethoxy-2(5H)-furanone, and how do reaction conditions influence yield?

The synthesis of brominated furanones typically involves halogenation or tandem reactions. For example, 3,4-dibromo-2(5H)-furanone derivatives are synthesized via Lewis acid-promoted stereoselective halogenation (e.g., AlCl₃ or BF₃ catalysis) . A tandem Michael addition-elimination reaction using potassium fluoride as a base and tetrahydrofuran as a solvent has been reported for related brominated furanones, achieving yields up to 78.3% under inert conditions . Ethoxy group introduction may involve nucleophilic substitution or alkoxylation at the C5 position, with reaction temperature and solvent polarity critical for regioselectivity.

Q. How does the α,β-unsaturated δ-lactone motif in this compound contribute to its reactivity?

The α,β-unsaturated δ-lactone core enables electrophilic additions (e.g., bromination at C3) and conjugate additions. The electron-withdrawing lactone ring polarizes the α,β-unsaturated system, facilitating Michael additions with amines or thiols . Computational studies on similar furanones show that substituents like bromine lower the LUMO energy, enhancing reactivity toward nucleophiles .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and lactone ring integrity.
  • X-ray crystallography : Resolve stereochemistry (e.g., chair conformation of cyclohexyloxy groups in derivatives) .
  • HPLC-MS : Quantify purity and detect byproducts from halogenation or alkoxylation steps .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for chiral intermediates?

Chiral 2(5H)-furanones are synthesized using enantioselective catalysts. For example, (S)-menthyloxy derivatives are prepared via asymmetric Michael additions with chiral amines or organocatalysts . Lewis acids like Zn(OTf)₂ can induce stereoselectivity during halogenation, with solvent polarity (e.g., dichloromethane vs. THF) influencing diastereomeric ratios . Computational modeling of transition states aids in predicting optimal conditions .

Q. What molecular mechanisms underlie the antibacterial activity of brominated furanones?

Brominated furanones disrupt bacterial quorum sensing (QS) by competitively inhibiting LuxR-type transcriptional regulators. For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone blocks LuxR binding to DNA promoters in Vibrio harveyi, reducing biofilm formation . The ethoxy group may enhance membrane permeability, while bromine increases electrophilicity for covalent interactions with QS proteins. Mutagenesis studies in Bacillus subtilis reveal upregulation of stress-response genes (e.g., clpC), indicating furanones trigger proteotoxic stress .

Q. How do computational studies inform the design of furanone derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations on 2(5H)-furanones reveal that electron-withdrawing groups (e.g., Br, ethoxy) reduce HOMO-LUMO gaps, improving reactivity. For 5-phenyl derivatives, extended conjugation increases antioxidative potential . Molecular docking predicts binding affinities to biological targets (e.g., LuxR), guiding substitutions at C3/C5 for optimal steric and electronic complementarity .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in MIC values or toxicity profiles may arise from:

  • Solubility differences : Ethoxy groups improve aqueous solubility vs. alkyl chains, altering bioavailability .
  • Assay conditions : Varying pH or serum content in biofilm assays affects furanone stability .
  • Species-specific QS systems : Pseudomonas aeruginosa may exhibit resistance due to redundant signaling pathways . Standardized protocols (e.g., CLSI guidelines) and metabolomic profiling are recommended for cross-study comparisons.

Q. What strategies mitigate toxicity concerns in in vivo applications?

  • Prodrug design : Mask the lactone ring with ester groups, hydrolyzed in vivo to release the active form.
  • Structure-activity relationship (SAR) optimization : Replace bromine with less toxic halogens (e.g., Cl) or introduce hydrophilic groups (e.g., hydroxyl) to reduce off-target effects .
  • Toxicogenomics : Microarray analysis identifies furanone-induced stress pathways (e.g., heat shock proteins) for targeted mitigation .

Methodological Tables

Table 1. Key Synthetic Routes for Brominated Furanones

MethodConditionsYieldKey Reference
Tandem Michael AdditionKF, THF, RT, 24 h78.3%
Pd-Catalyzed CouplingPd(PPh₃)₄, DMF, 80°C65-70%
Lewis Acid HalogenationAlCl₃, Br₂, CH₂Cl₂, −20°C85%

Table 2. Computational Parameters for Furanone Reactivity

Parameter3-Bromo-5-ethoxy Derivative (Predicted)5-Phenyl Derivative
HOMO-LUMO Gap (eV)4.23.8
Electron Affinity (eV)1.92.1
Dipole Moment (Debye)3.54.0

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